

Tersolisib's Impact on the PI3K/Akt/mTOR Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3K α).[1][2] It exhibits high selectivity for cancer-associated mutant forms of PI3K α over the wild-type (WT) enzyme.[3] This mutant-selective mechanism of action is designed to offer a wider therapeutic window by minimizing the metabolic side effects, such as hyperglycemia, that are commonly associated with non-selective PI3K α inhibitors.[4][5] By specifically targeting oncogenic PI3K α , **Tersolisib** effectively downregulates the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival that is frequently dysregulated in various cancers. This targeted inhibition leads to apoptosis and tumor growth inhibition in preclinical models and has shown promising anti-tumor activity in clinical trials.

Mechanism of Action: Allosteric Inhibition of Mutant $PI3K\alpha$

Tersolisib distinguishes itself from many other PI3K α inhibitors through its allosteric mode of action. Instead of competing with ATP at the catalytic site, **Tersolisib** binds to a novel, previously undescribed allosteric pocket within the PI3K α enzyme. This binding is particularly effective in the context of oncogenic mutations.



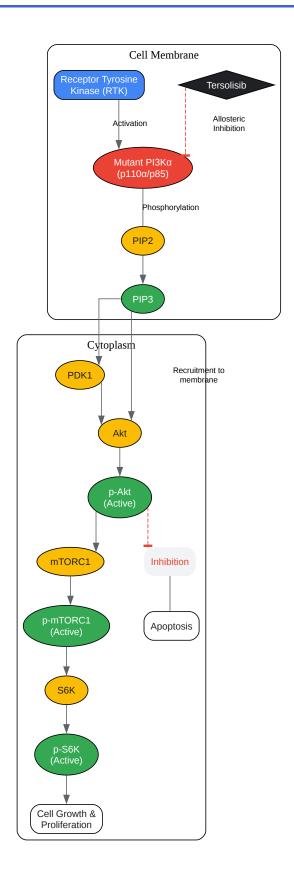




The PI3K α enzyme is a heterodimer composed of a catalytic subunit (p110 α) and a regulatory subunit (p85). Activating mutations in the PIK3CA gene, which encodes p110 α , are among the most common oncogenic drivers in human cancers. These mutations, frequently occurring in the helical and kinase domains (e.g., H1047R, E542K, E545K), relieve the inhibitory function of the p85 subunit, leading to constitutive activation of the kinase and downstream signaling.

Tersolisib's allosteric binding stabilizes a conformation of the mutant PI3K α enzyme that is less active, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.





Click to download full resolution via product page

Figure 1: Tersolisib's Mechanism of Action on the PI3K/Akt/mTOR Pathway.



Quantitative Data In Vitro Kinase Inhibitory Activity

Tersolisib demonstrates potent and selective inhibition of mutant PI3K α isoforms. The following table summarizes its half-maximal inhibitory concentration (IC50) values against various PI3K α variants compared to the wild-type enzyme.

Target	Tersolisib (STX-478) IC50 (nmol/L)	Selectivity vs. WT
ΡΙ3Κα Η1047R	9.4	14-fold
PI3Kα WT	131	-

Data compiled from publicly available sources.

Preclinical In Vivo Efficacy

Tersolisib has shown significant anti-tumor activity in xenograft models of human cancers harboring PIK3CA mutations.

Xenograft Model	Dosing	Outcome
CAL-33 (Head and Neck Squamous Cell Carcinoma)	30, 100 mg/kg; p.o.; single daily for 28 days	Dose-dependent reduction in tumor volume.
Various (Colon, Lung, HNSCC, Breast)	100 mg/kg	Tumor growth inhibition was either similar to or better than alpelisib.

Data compiled from publicly available sources.

Clinical Trial Data

Initial clinical data from the Phase 1/2 PIKALO-1 trial (NCT05768139) have demonstrated the clinical potential of **Tersolisib** in patients with advanced solid tumors harboring PIK3CA mutations.



Trial	Patient Population	Treatment	Objective Response Rate (ORR)	Disease Control Rate (DCR)
PIKALO-1 (Phase 1/2)	Advanced solid tumors with PIK3CA mutations (n=43)	Tersolisib Monotherapy	21%	67%
PIKALO-1 (Phase 1/2)	Breast cancer patients (n=22), previously treated with a CDK4/6 inhibitor	Tersolisib Monotherapy	23%	Not Reported

Data compiled from publicly available sources.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of **Tersolisib**. These protocols are based on standard methodologies for evaluating PI3K/Akt/mTOR pathway inhibitors and may require optimization for specific cell lines or experimental conditions.

In Vitro PI3Kα Kinase Assay (Luminescent)

This assay quantifies the kinase activity of recombinant PI3K α by measuring the amount of ADP produced during the phosphorylation of PIP2.





Click to download full resolution via product page

Figure 2: Workflow for an In Vitro PI3Kα Kinase Assay.

Materials:

- Recombinant human PI3Kα (mutant and WT isoforms)
- PIP2 substrate
- ATP
- Kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)
- Tersolisib
- ADP-Glo™ Kinase Assay kit
- White, opaque 96-well plates
- Multimode plate reader with luminescence detection

Procedure:

- Prepare serial dilutions of **Tersolisib** in the kinase reaction buffer.
- In a 96-well plate, add the **Tersolisib** dilutions.
- Add the PI3Kα enzyme and the PIP2 substrate to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.



Calculate the percent inhibition for each **Tersolisib** concentration and determine the IC50 value.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation

This method is used to assess the effect of **Tersolisib** on the phosphorylation status of key downstream effectors of PI3K α , such as Akt and S6 ribosomal protein.



Click to download full resolution via product page

Figure 3: Workflow for Western Blot Analysis.

Materials:

- Cancer cell line with a known PIK3CA mutation
- Cell culture medium and supplements
- Tersolisib
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-S6, anti-total Akt, anti-total S6, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Seed cells in 6-well plates and allow them to adhere.
- Treat the cells with various concentrations of **Tersolisib** and a vehicle control for a specified time (e.g., 1-24 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (MTT or Resazurin-based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with **Tersolisib**.





Click to download full resolution via product page

Figure 4: Workflow for a Cell Viability Assay.

Materials:

- Cancer cell line with a known PIK3CA mutation
- Cell culture medium and supplements
- Tersolisib
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
- Solubilization buffer (for MTT assay, e.g., DMSO or a solution of HCl and isopropanol)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells at an appropriate density in 96-well plates.
- After cell adherence, treat the cells with a range of concentrations of **Tersolisib**. Include a
 vehicle-only control.
- Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
- Add the MTT or Resazurin solution to each well and incubate for 2-4 hours.
- If using MTT, add the solubilization buffer to dissolve the formazan crystals.



- Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Conclusion

Tersolisib represents a promising next-generation therapeutic for cancers driven by PIK3CA mutations. Its mutant-selective, allosteric mechanism of action provides a clear differentiation from earlier PI3K inhibitors, with the potential for an improved safety and efficacy profile. The robust preclinical data and encouraging early clinical results underscore its potential to become a valuable component of the therapeutic arsenal for a variety of solid tumors. Further clinical investigation is ongoing to fully elucidate its therapeutic benefits, both as a monotherapy and in combination with other anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. tersolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- To cite this document: BenchChem. [Tersolisib's Impact on the PI3K/Akt/mTOR Pathway: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10862097#tersolisib-s-effect-on-the-pi3k-akt-mtor-pathway]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com